(2-Chlorophenyl)(2,5-difluorophenyl)methanamine
Description
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₁₃H₁₀ClF₂N (SMILES: C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl) . It features a central methanamine group linked to two substituted phenyl rings: one with a chlorine substituent at the 2-position and another with fluorine atoms at the 2- and 5-positions. Its hydrochloride salt (CAS: 1805582-12-0) was previously available but is now discontinued .
Properties
Molecular Formula |
C13H10ClF2N |
|---|---|
Molecular Weight |
253.67 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C13H10ClF2N/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,13H,17H2 |
InChI Key |
UDNDGNWVVJDOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 2,5-difluoroaniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzaldehyde+2,5-difluoroaniline→(2-Chlorophenyl)(2,5-difluorophenyl)methanamine
Industrial Production Methods
In an industrial setting, the production of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between (2-Chlorophenyl)(2,5-difluorophenyl)methanamine and its analogs, focusing on substituent effects, physicochemical properties, and synthetic accessibility.
Key Observations:
Substituent Effects: Halogen vs. In contrast, methyl or methoxy groups (e.g., in ) enhance lipophilicity or solubility, respectively. Steric Considerations: The tert-butyl group in introduces significant steric bulk, which may hinder enzymatic degradation but reduce target engagement.
Synthetic Accessibility: The target compound’s hydrochloride salt was discontinued , possibly due to challenges in large-scale synthesis or purification. In contrast, cyclopropyl analogs (e.g., ) are commercially available, suggesting simpler synthetic routes. Yields for related compounds vary: For example, a morpholine-containing derivative () was synthesized in 74% yield via Schiff base formation, while a dichlorocyclohexadienone derivative () had a lower yield of 52.4%.
The fluorine and chlorine atoms in the target compound may enhance blood-brain barrier penetration, a feature critical for CNS-targeted drugs.
Biological Activity
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClFN
- CAS Number : 1354960-28-3
The presence of chlorine and fluorine substituents on the phenyl rings enhances the compound's lipophilicity and biological interactions.
The biological activity of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine is associated with several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, which is crucial for its therapeutic applications.
- Receptor Modulation : It can interact with receptors, modulating their activity and influencing physiological responses.
1. Antimicrobial Activity
Research indicates that (2-Chlorophenyl)(2,5-difluorophenyl)methanamine exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to established antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Candida albicans | 0.025 mg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial therapies .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that the compound significantly reduces pro-inflammatory cytokines in macrophage models. This indicates its potential role in treating inflammatory diseases by modulating immune responses .
3. Anticancer Potential
Preliminary cytotoxicity studies reveal that (2-Chlorophenyl)(2,5-difluorophenyl)methanamine exhibits moderate cytotoxicity against various cancer cell lines:
| Cancer Cell Line | IC (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results suggest its potential application in oncology, although further studies are required to enhance efficacy .
4. Neuroprotective Effects
Emerging research indicates that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate inflammatory responses in neurological contexts is under investigation .
Case Studies and Research Findings
Several studies have explored the biological activities of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine:
- Inflammation Modulation : A study reported a significant decrease in IL-1β release when treated with the compound in macrophage cultures, highlighting its potential for anti-inflammatory therapies.
- Cytotoxicity Studies : The compound was tested against human cancer cell lines, showing varying degrees of cytotoxicity which warrants further exploration into structure-activity relationships to optimize its anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
